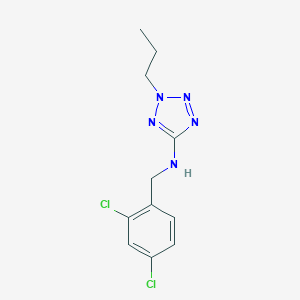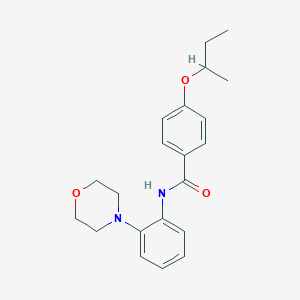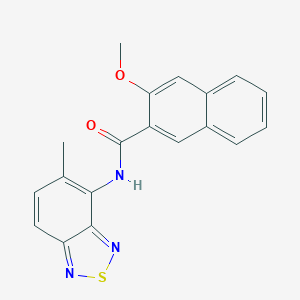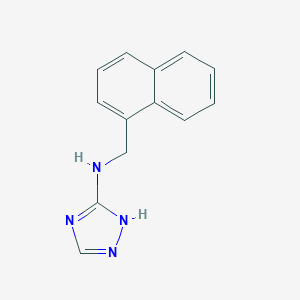![molecular formula C11H13ClN4O B279600 4-chloro-3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,5-dimethyl-1H-pyrazole](/img/structure/B279600.png)
4-chloro-3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,5-dimethyl-1H-pyrazole is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,5-dimethyl-1H-pyrazole typically involves the reaction of 4-chloro-1,5-dimethylpyrazole with 3,5-dimethylpyrazole-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding pyrazole carboxylic acids.
Reduction: Corresponding pyrazole alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors. They are being studied for their ability to modulate biological pathways, which could lead to the development of new therapeutic agents.
Medicine
Medicinally, this compound and its derivatives are being investigated for their potential as anti-inflammatory and anticancer agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biological pathways. This interaction is facilitated by the presence of the pyrazole rings, which can form hydrogen bonds and other interactions with the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
(4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Similar structure but with a piperazine ring instead of a second pyrazole ring.
1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-(diphenylmethyl)piperazine: Another similar compound with a piperazine ring.
Uniqueness
The uniqueness of 4-chloro-3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,5-dimethyl-1H-pyrazole lies in its dual pyrazole structure, which provides distinct reactivity and binding properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H13ClN4O |
|---|---|
Molecular Weight |
252.7 g/mol |
IUPAC Name |
(4-chloro-1,5-dimethylpyrazol-3-yl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C11H13ClN4O/c1-6-5-7(2)16(13-6)11(17)10-9(12)8(3)15(4)14-10/h5H,1-4H3 |
InChI Key |
CAOKRYVSYGNSGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=NN(C(=C2Cl)C)C)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=NN(C(=C2Cl)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B279517.png)
![4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B279518.png)


![N-[[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B279521.png)
![N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279524.png)

![5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B279529.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279534.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B279536.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B279540.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B279542.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B279543.png)
